Vanoxerine dihydrochloride is a compound studied extensively in pharmacological research for its interaction with various ion channels and neurotransmitter systems. It is primarily recognized for its dopamine reuptake inhibitory properties [, , , , , , , ]. While its initial development aimed to address cardiac arrhythmias, its research applications have expanded to investigate its role in neurological and behavioral models.
Mechanism of Action
Ion Channel Blockade: Vanoxerine dihydrochloride is known to suppress several cardiac ion channels, including IKr, INa, and ICa,L, in vitro []. This property contributes to its electrophysiological effects on cardiac function.
Dopamine Reuptake Inhibition: Vanoxerine dihydrochloride acts as a dopamine reuptake inhibitor, leading to increased dopamine levels in the synaptic cleft [, , , , , , , ]. This action is primarily responsible for its behavioral effects, particularly in animal models of neurological and psychiatric disorders.
Applications
7.1. Cardiac Electrophysiology Research: Vanoxerine dihydrochloride's effects on cardiac ion channels have led to its use in investigating cardiac electrophysiology. Studies in anesthetized dogs explored its impact on heart rate, cardiac output, ventricular refractoriness, and electrocardiogram (ECG) parameters [].
Maternal Behavior: Research utilized Vanoxerine dihydrochloride to investigate the role of dopamine in maternal behavior, demonstrating its ability to increase dopamine signaling in the nucleus accumbens and enhance pup licking/grooming behavior in low-licking/grooming mothers [].
Parkinson's Disease: Studies explored the potential of Vanoxerine dihydrochloride to reverse motor deficits in animal models of Parkinson's disease, highlighting the importance of dopamine reuptake inhibition in managing motor symptoms [].
Schizophrenia: Researchers employed Vanoxerine dihydrochloride in combination with glutathione depletion to induce schizophrenia-like symptoms in rats, providing insights into the neurodevelopmental aspects of the disorder [].
Attention Deficit Hyperactivity Disorder (ADHD): Investigations into the effects of Vanoxerine dihydrochloride in animal models of ADHD provided evidence for the potential role of dopamine, norepinephrine, and serotonin in the disorder's underlying mechanisms [].
Addiction: Studies utilized Vanoxerine dihydrochloride to examine the behavioral and neurochemical effects of cocaine, demonstrating its ability to substitute for cocaine in drug discrimination paradigms and influence self-administration behavior [].
Compound Description: GBR-12909 is a selective dopamine transporter inhibitor [, , , , , , , , , ]. It is frequently used in research to investigate the role of dopamine in various behavioral and physiological processes, including maternal behavior [], motor activity [, , ], and the effects of amphetamine [, ].
Relevance: Both GBR-12909 and Vanoxerine dihydrochloride are categorized as dopamine reuptake inhibitors [, , , , , , , , , , ]. They share a similar mechanism of action by increasing extracellular dopamine levels in the brain. This shared pharmacological property makes GBR-12909 a relevant related compound for understanding the actions of Vanoxerine dihydrochloride, especially in the context of its potential therapeutic benefits.
Compound Description: WIN 35,428 is a potent and selective dopamine uptake inhibitor []. In preclinical studies, it has been shown to substitute for cocaine in drug discrimination paradigms, indicating a shared pharmacological profile [].
Relevance: Similar to Vanoxerine dihydrochloride, WIN 35,428 acts as a dopamine uptake inhibitor [, ], leading to increased dopamine levels in the synaptic cleft. This shared mechanism underscores their common influence on dopaminergic neurotransmission, making WIN 35,428 a pertinent related compound in understanding the pharmacological effects of Vanoxerine dihydrochloride.
Compound Description: RTI-113 is a selective dopamine uptake inhibitor []. Preclinical research suggests that it possesses a longer duration of action compared to cocaine, while exhibiting less pronounced behavioral stimulant effects []. These characteristics make RTI-113 potentially valuable in developing substitute pharmacotherapies for cocaine abuse [].
Relevance: RTI-113, like Vanoxerine dihydrochloride, functions as a dopamine uptake inhibitor [, ], highlighting a shared mechanism of action. The potential of RTI-113 as a cocaine abuse treatment due to its longer duration of action and reduced stimulant effects makes it a relevant related compound when considering the therapeutic applications of Vanoxerine dihydrochloride, particularly in the context of its dopamine reuptake inhibition properties.
Compound Description: BTS 74 398 is a non-selective monoamine uptake inhibitor, affecting dopamine, norepinephrine, and serotonin transporters []. Studies have shown that it can reverse locomotor deficits and motor disability in animal models of Parkinson's disease [].
Relevance: While BTS 74 398 affects multiple monoamine transporters, its ability to reverse motor deficits, potentially through its action on the dopamine transporter, is relevant to Vanoxerine dihydrochloride [, , ]. Both compounds share this potential therapeutic benefit, although their exact mechanisms might differ due to the broader action profile of BTS 74 398. This comparison highlights the importance of selective dopamine reuptake inhibition, a characteristic of Vanoxerine dihydrochloride, for potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vanoxerine is an N-alkylpiperazine that consists of piperazine bearing 2-bis(4-fluorophenyl)methoxy]ethyl and 3-phenylpropyl groups at positions 1 and 4 respectively. Potent, competitive inhibitor of dopamine uptake (Ki = 1 nM for inhibition of striatal dopamine uptake). Has > 100-fold lower affinity for the noradrenalin and 5-HT uptake carriers. Also a potent sigma ligand (IC50 = 48 nM). Centrally active following systemic administration. It has a role as a dopamine uptake inhibitor. It is a N-alkylpiperazine, an organofluorine compound, a tertiary amino compound and an ether. It is a conjugate base of a vanoxerine(2+). Vanoxerine is a highly selective dopamine transporter antagonist. It was synthesized in the late 1970s and developed as a potential treatment for depression. Vanoxerine was later evaluated as a potential treatment for cocaine addiction due to its ability to block dopamine reuptake with a slower dissociation rate than cocaine. Although several studies have suggested that the profile of vanoxerine is safer than that of cocaine, other studies have found that vanoxerine has at least moderate potential to be abused by humans. More recently, vanoxerine was tested as a potential anti-arrhythmic and anti-atrial fibrillatory agent due to its ability to block the hKV11.1 (hERG) cardiac potassium channel. Vanoxerine is an investigational drug and has not been approved for therapeutic use.
Vanoxerine is an N-alkylpiperazine that consists of piperazine bearing 2-bis(4-fluorophenyl)methoxy]ethyl and 3-phenylpropyl groups at positions 1 and 4 respectively. Potent, competitive inhibitor of dopamine uptake (Ki = 1 nM for inhibition of striatal dopamine uptake). Has > 100-fold lower affinity for the noradrenalin and 5-HT uptake carriers. Also a potent sigma ligand (IC50 = 48 nM). Centrally active following systemic administration. It has a role as a dopamine uptake inhibitor. It is a N-alkylpiperazine, an organofluorine compound, a tertiary amino compound and an ether. It is a conjugate base of a vanoxerine(2+).
7-ethoxy-N(3)-(2-furanylmethyl)-3,9-acridinediamine is a member of the class of aminoacridines that is acridin-9-amine substituted by [(furan-2-yl)methyl]amino and ethoxy groups at positions 3 and 7, respectively. It is a lysine deficient protein kinase (WNK) signaling inhibitor (IC50 = 16 muM). It has a role as a WNK signaling inhibitor. It is a member of furans, a member of aminoacridines, an aromatic ether and an aromatic amine.
Wollastonite is an industrial mineral comprised chemically of calcium, silicon and oxygen. It has been determined to have low biopersistence in both in vivo and in vitro studies, which probably accounts for its relative lack of toxicity. Earlier morbidity studies of mining/mineral processing facilities indicated that exposure to wollastonite might result in pleural plaques (Finland) or decrements in certain measures of lung function (New York). More recent analysis of data from an ongoing health surveillance program at one facility (New York) indicates that there are no pleural plaques or interstitial lung disease or decrements in lung function among never smokers or former smokers occupationally exposed to wollastonite. This result probably reflects continued reduction in exposures as part of an ongoing product stewardship program at this facility and suggests that wollastonite has relatively low toxicity as currently managed.
WP1066 has been used in trials studying the treatment of Melanoma, Brain Cancer, Solid Tumors, and Central Nervous System Neoplasms. STAT3 Inhibitor WP1066 is an orally bioavailable, small molecule inhibitor of signaling transducer and activator 3 (STAT3), with potential antineoplastic and immunomodulatory activities. Upon administration, STAT3 inhibitor WP1066 blocks the intranuclear translocation of p-STAT, thereby suppressing STAT3 signaling and decreasing the levels of downstream products including c-Myc. Additionally, WP1066 may upregulate costimulatory molecules including CD80 and CD86 on human microglia, and reverse glioma cancer stem cell (gCSC)-mediated innate and adaptive immune suppression allowing for the restoration of antitumor effector immune responses. The STAT3 pathway is overly active in many cancer types and is implicated in CSC-mediated growth, recurrence and resistance to conventional chemotherapies.
WP 652 is a bisdaunorubicin that binds to DNA and behaves similarly to other anticancer bis-intercalating antibiotics, such as triostine A and echinomycin.